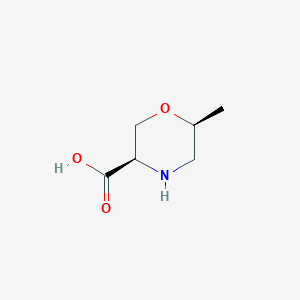

(3R,6S)-6-Methylmorpholine-3-carboxylic acid

説明

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 6-position and a carboxylic acid substituent at the 3-position. Its stereochemistry (3R,6S) is critical for its physicochemical and biological properties. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and bioactive molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities .

特性

分子式 |

C6H11NO3 |

|---|---|

分子量 |

145.16 g/mol |

IUPAC名 |

(3R,6S)-6-methylmorpholine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |

InChIキー |

BIOFPDNBUUHVRE-CRCLSJGQSA-N |

異性体SMILES |

C[C@H]1CN[C@H](CO1)C(=O)O |

正規SMILES |

CC1CNC(CO1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary, followed by a series of steps including protection, deprotection, and functional group transformations .

Industrial Production Methods

Industrial production of (3R,6S)-6-Methylmorpholine-3-carboxylic acid often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

化学反応の分析

Types of Reactions

(3R,6S)-6-Methylmorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions involving (3R,6S)-6-Methylmorpholine-3-carboxylic acid typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

科学的研究の応用

(3R,6S)-6-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of chiral drugs.

Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

作用機序

The mechanism by which (3R,6S)-6-Methylmorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context .

類似化合物との比較

Stereoisomers and Racemates

- rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0): This racemic mixture contains equal parts of (3R,6R) and (3S,6S) enantiomers. Notably, this compound has been discontinued by multiple suppliers, limiting its practical applications . Key Difference: Racemates often exhibit different pharmacokinetic profiles compared to enantiopure forms, necessitating chiral resolution for targeted drug development.

- (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0): The pure (3R,6R) enantiomer shares the same molecular formula (C6H12ClNO3) as the racemate but displays distinct stereochemistry. It is classified as hazardous (H302, H315, H319, H335) due to toxicity upon ingestion and irritation risks .

Substituent Variations

- (R)-6,6-Dimethylmorpholine-3-carboxylic Acid (CAS 1142202-55-8): Features two methyl groups at the 6-position, increasing lipophilicity (logP) compared to the monomethyl parent compound. This substitution enhances membrane permeability but may reduce aqueous solubility. It is used in medicinal chemistry for structure-activity relationship (SAR) studies .

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic Acid (CAS 62804-98-2):

Derivatives and Salts

Methyl (3R,6S)-6-Methylmorpholine-3-carboxylate Hydrochloride (CAS 2925069-12-9):

(3S,6S)-4-Fmoc-6-Methylmorpholine-3-carboxylic Acid (CAS 1932229-43-0):

Research and Application Insights

- Synthetic Utility : Derivatives like the Fmoc-protected morpholine (CAS 1932229-43-0) are pivotal in peptide engineering, enabling the incorporation of conformationally restricted motifs .

- Safety Considerations : Hydrochloride salts (e.g., CAS 2925069-12-9) require careful handling due to irritant properties, whereas free acids may offer improved safety profiles .

生物活性

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in the field of medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by a six-membered morpholine ring with a carboxylic acid functional group and a methyl substituent at the 6-position. This configuration contributes to its unique chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.19 g/mol |

| Structural Features | Morpholine ring, carboxylic acid, methyl group |

(3R,6S)-6-Methylmorpholine-3-carboxylic acid acts primarily as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, including:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit bacterial topoisomerases, which are essential for DNA replication and repair in bacteria. This inhibition leads to bacterial cell death, making it a candidate for antibacterial applications .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent .

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against multidrug-resistant (MDR) strains of bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 4 μg/mL depending on the bacterial strain .

Case Study: Efficacy in Mouse Models

In vivo studies demonstrated that (3R,6S)-6-Methylmorpholine-3-carboxylic acid significantly reduced bacterial load in mouse models infected with vancomycin-intermediate S. aureus. The compound's favorable pharmacokinetic properties, including solubility and plasma protein binding, further support its potential therapeutic use .

Applications in Medicinal Chemistry

The versatility of (3R,6S)-6-Methylmorpholine-3-carboxylic acid extends beyond antibacterial activity:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to modulate biological pathways makes it a valuable building block for drug development.

- Research Tool : The compound is utilized in studies aimed at understanding enzyme inhibition mechanisms and receptor interactions, providing insights into drug design strategies.

Comparative Analysis with Related Compounds

A comparison with other morpholine derivatives reveals distinct features that enhance the biological activity of (3R,6S)-6-Methylmorpholine-3-carboxylic acid:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid | Tert-butoxycarbonyl protecting group | Moderate antibacterial activity |

| 4-Methylmorpholine | Lacks carboxylic acid | Limited biological activity |

| 1-Methylpiperidine | Different nitrogen placement | Used in drug synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。